![molecular formula C19H18BrN3 B2582185 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-00-8](/img/structure/B2582185.png)
9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-Indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . This compound exhibits a wide variety of pharmacological activities .
Synthesis Analysis
The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes . A research group from India proposed a new route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a bromine atom at the 9th position and a pentyl group at the 6th position of the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis
The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate into DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives depend on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Scientific Research Applications
Antiviral and Antitumor Activity
The 6H-Indolo[2,3-b]quinoxaline compounds have shown potential in antiviral and antitumor applications. Shibinskaya et al. (2010) reported that 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, derivatives of the broader compound family, are potent interferon inducers with low toxicity and significant antiviral properties. The same study highlighted morpholine and 4-methyl-piperidine derivatives as the most active and least cytotoxic antivirals in their series (Shibinskaya et al., 2010).
DNA Binding and Intercalation
The molecular structure of 6H-Indolo[2,3-b]quinoxaline derivatives allows them to interact with DNA effectively. Gu et al. (2017) synthesized novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives and evaluated their antitumor activities against various cancer cell lines. The DNA binding properties of these compounds were characterized, showing that they may serve as intercalators with increased DNA binding affinity, contributing to their antitumor activity (Gu et al., 2017).
Structural Insights and Design Considerations
Moorthy et al. (2013) emphasized the importance of the structural features of 6H-Indolo[2,3-b]quinoxaline derivatives in their pharmacological activities, particularly in DNA intercalation. They pointed out that the thermal stability of the DNA-compound complex, influenced by the type of substituents and side chains attached to the nucleus, is crucial for understanding their anticancer and antiviral activities (Moorthy et al., 2013).
Diverse Pharmacological Activities
The review by Moorthy et al. (2013) also highlighted the diverse pharmacological activities offered by 6H-Indolo[2,3-b]quinoxaline derivatives, citing examples like NCA0424, B-220, and 9-OH-B-220 that have shown good binding affinity to DNA. This variety in activity demonstrates the potential of these compounds for developing new molecules with a range of biological activities (Moorthy et al., 2013).
Mechanism of Action
Target of Action
The primary target of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound exhibits a wide variety of pharmacological activities, predominantly through DNA intercalation .
Mode of Action
this compound interacts with DNA by intercalation . This interaction disrupts vital processes for DNA replication , which can lead to cell death in cancerous cells .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication . The compound’s intercalation into the DNA helix disrupts these pathways, leading to downstream effects such as inhibition of cell proliferation and induction of cell death .
Pharmacokinetics
The compound’s high solubility (>27 M in acetonitrile) suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of DNA replication and induction of cell death . These effects can lead to its cytotoxic activity against various human cancer cell lines .
Safety and Hazards
Future Directions
The future directions in the research of 6H-indolo[2,3-b]quinoxaline derivatives involve the design and synthesis of novel molecules based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The introduction of a positive charge at the 11-N position of the aromatic scaffold was shown to be responsible for their antitumor activity and improved DNA binding ability .
Biochemical Analysis
Biochemical Properties
The 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline compound, like other 6H-indolo[2,3-b]quinoxaline derivatives, interacts with DNA through intercalation . This interaction disrupts vital processes for DNA replication, contributing to its antiviral and cytotoxic activities . The thermal stability of the intercalated complex between DNA and 6H-indolo[2,3-b]quinoxaline derivatives is an important parameter for elucidating these activities .
Cellular Effects
The interaction of this compound with DNA can disrupt cellular processes, influencing cell function . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves intercalation into the DNA helix . This intercalation disrupts processes vital for DNA replication, exerting its antiviral and cytotoxic effects
Temporal Effects in Laboratory Settings
Related 6H-indolo[2,3-b]quinoxaline derivatives have shown remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling .
properties
IUPAC Name |
9-bromo-6-pentylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINUUURGIJTLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

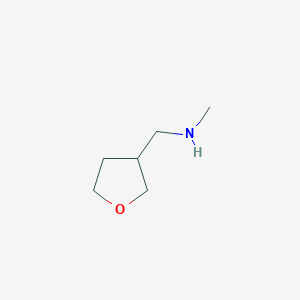
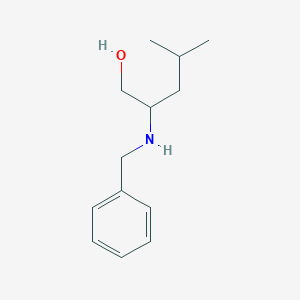
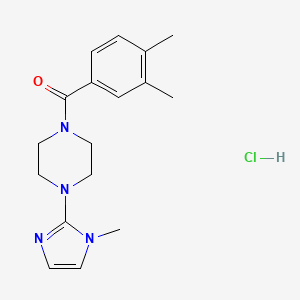
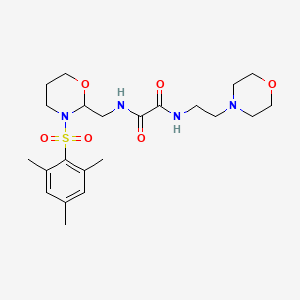

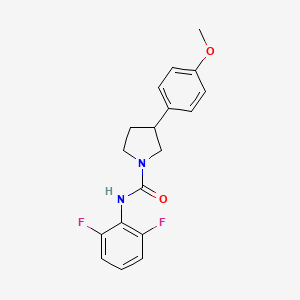
![N-(3-chlorophenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
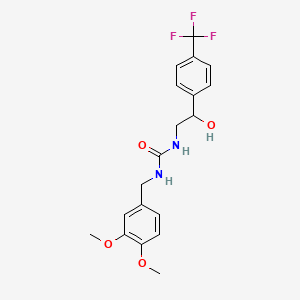
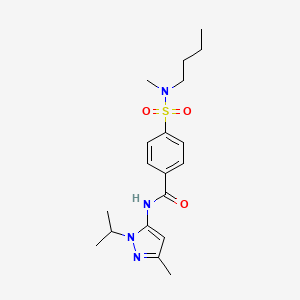
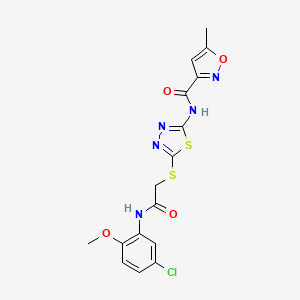
![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)
![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)
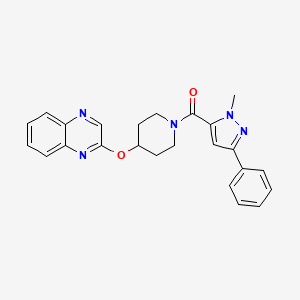
![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)